![molecular formula C17H17NO4 B4297644 N-(1-ethyl-1-methylprop-2-yn-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4297644.png)
N-(1-ethyl-1-methylprop-2-yn-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(1-ethyl-1-methylprop-2-yn-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It is a potential drug candidate that has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1-methylprop-2-yn-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the progression of cancer, inflammation, and other diseases.
Biochemical and Physiological Effects:
N-(1-ethyl-1-methylprop-2-yn-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) and play a critical role in cancer metastasis. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-ethyl-1-methylprop-2-yn-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its high potency and selectivity towards certain enzymes and targets. However, its limitations include its poor solubility in water and its potential toxicity towards normal cells.
Future Directions
There are several future directions for the research on N-(1-ethyl-1-methylprop-2-yn-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. These include:
1. Further studies on its mechanism of action and identification of its molecular targets.
2. Development of novel formulations to improve its solubility and bioavailability.
3. Investigation of its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes.
4. Evaluation of its safety and toxicity in preclinical and clinical studies.
5. Development of analogs and derivatives with improved pharmacological properties.
Scientific Research Applications
N-(1-ethyl-1-methylprop-2-yn-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have demonstrated its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
properties
IUPAC Name |
6-methoxy-N-(3-methylpent-1-yn-3-yl)-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-5-17(3,6-2)18-15(19)13-10-11-9-12(21-4)7-8-14(11)22-16(13)20/h1,7-10H,6H2,2-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJWXIAQSVVDIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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